![molecular formula C19H12Cl2F6N2OS B2559113 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole CAS No. 318959-17-0](/img/structure/B2559113.png)
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole
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Overview
Description
The compound “4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has several functional groups attached, including a trifluoromethyl group and a dichlorophenyl group .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
The chemical structure of the specified compound suggests it belongs to the pyrazole class, which is known for its versatility in the synthesis of heterocyclic compounds. Research in this area focuses on the development of novel heterocyclic compounds, including pyrazolines and pyrazoles, due to their potential in various applications such as dyes, pharmaceuticals, and agrochemicals. A study by Gomaa and Ali (2020) highlights the significance of pyrazoline derivatives as building blocks in the synthesis of a wide array of heterocyclic compounds, offering mild reaction conditions and a broad substrate scope for generating versatile cynomethylene dyes from various precursors including amines and phenols (Gomaa & Ali, 2020).
Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, a category that includes the specified chemical structure, have gained attention for their anti-inflammatory and antibacterial properties. Kaur, Kumar, and Gupta (2015) reviewed the importance of trifluoromethylpyrazoles, particularly emphasizing the influence of the trifluoromethyl group's position on the pyrazole nucleus on the activity profile of compounds. This review suggests that such compounds can be explored for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Cytochrome P450 Enzyme Inhibition
The compound under discussion may also have implications in the study of cytochrome P450 enzyme inhibition, given the relevance of pyrazole derivatives in modulating enzyme activity. Khojasteh et al. (2011) discussed the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms, which is crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Environmental Applications
The dichlorophenyl and trifluoromethyl groups within the compound's structure suggest potential environmental applications, such as the treatment of pesticide industry wastewater or the study of persistent organic pollutants. Goodwin, Carra, Campo, and Soares (2018) highlighted the challenges and treatment options for wastewater produced by the pesticide industry, which often contains toxic pollutants. The study points to biological processes and activated carbon as effective means for removing a variety of pesticide compounds (Goodwin, Carra, Campo, & Soares, 2018).
Mechanism of Action
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F6N2OS/c1-29-17(30-11-5-2-4-10(8-11)18(22,23)24)12(16(28-29)19(25,26)27)9-31-15-13(20)6-3-7-14(15)21/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXNJSZOLQTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CSC2=C(C=CC=C2Cl)Cl)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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